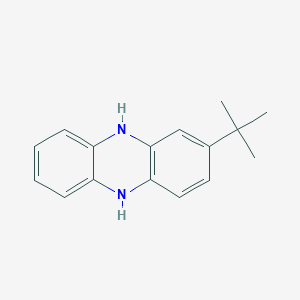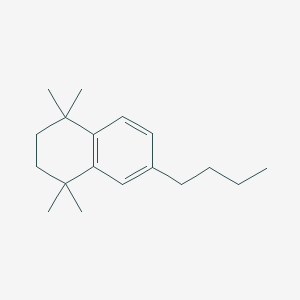
Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- is an organic compound with the molecular formula C14H20 and a molecular weight of 188.3086 g/mol It is a derivative of naphthalene, characterized by the presence of butyl and tetramethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- typically involves the hydrogenation of naphthalene derivatives. One common method includes the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated temperatures and pressures . The reaction conditions are carefully controlled to ensure the selective hydrogenation of the naphthalene ring while preserving the integrity of the butyl and tetramethyl substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors where naphthalene derivatives are subjected to hydrogenation in the presence of suitable catalysts. The process parameters, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogenation using Pd/C.
Substitution: Br2 in CCl4 for bromination, HNO3 for nitration.
Major Products
Oxidation: Naphthoquinones and related compounds.
Reduction: Partially or fully hydrogenated naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-: A similar compound with hydrogenation at different positions.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with tetramethyl groups at different positions.
Uniqueness
Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- is unique due to the specific positioning of the butyl and tetramethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
189698-30-4 |
|---|---|
Molekularformel |
C18H28 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
6-butyl-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C18H28/c1-6-7-8-14-9-10-15-16(13-14)18(4,5)12-11-17(15,2)3/h9-10,13H,6-8,11-12H2,1-5H3 |
InChI-Schlüssel |
WMCVWCDGMXHHSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=C(C=C1)C(CCC2(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


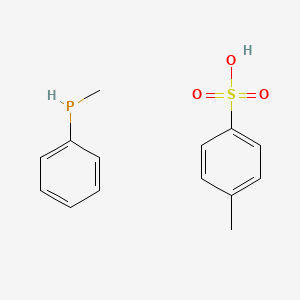
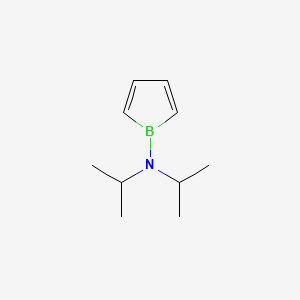
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)
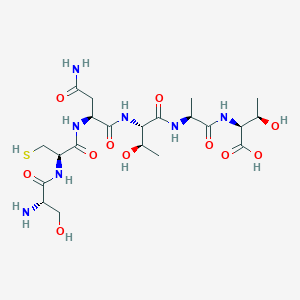
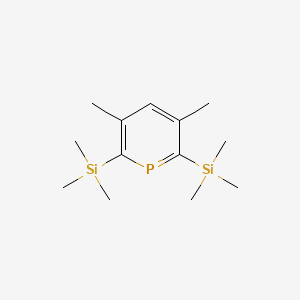
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
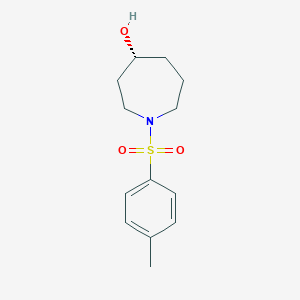
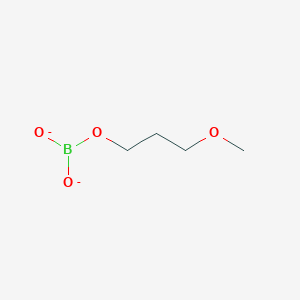
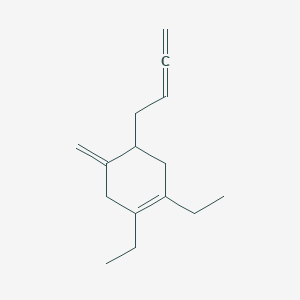
![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)
